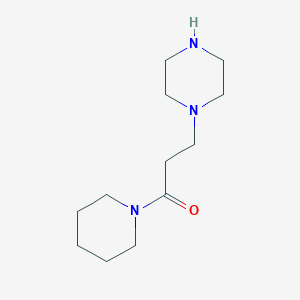

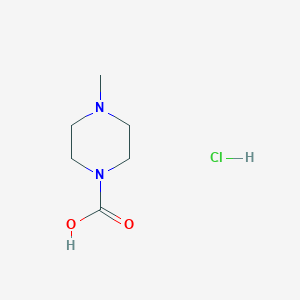

![molecular formula C27H23N5O4 B3060880 1H-Pyrazol-5-ol, 4,4'-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl- CAS No. 96068-42-7](/img/structure/B3060880.png)

1H-Pyrazol-5-ol, 4,4'-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl-

Vue d'ensemble

Description

“1H-Pyrazol-5-ol, 4,4’-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl-]” is a derivative of pyrazole . Pyrazoles are a class of compounds that have attracted attention due to their diverse biological activities, including cytotoxicity to several human cell lines . Some drugs currently on the market have pyrazole as a key structural motif .

Synthesis Analysis

The synthesis of 4,4’-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl-1H-pyrazol-5-ol] derivatives has been reported in the literature . The process involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The products have been obtained in high yields and short reaction times .Molecular Structure Analysis

The molecular formula of “1H-Pyrazol-5-ol, 4,4’-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl-]” is CHNO, with an average mass of 436.505 Da and a monoisotopic mass of 436.189911 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1H-Pyrazol-5-ol, 4,4’-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl-]” derivatives have been described in the literature . The process involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes .Applications De Recherche Scientifique

Viral Genome Sequencing

The compound is used in the Ion AmpliSeq SARS-CoV-2 Insight Research Assay, which is a unique targeted sequencing approach that yields improved coverage and uniformity from samples previously unobtainable by NGS . This assay covers >99% of the SARS-CoV-2 genome, including all serotypes .

Antioxidant Activity

4,4’- (Arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives have been synthesized and evaluated for their antioxidant activities . Some of these derivatives have shown good radical scavenging activity .

Anticancer Activity

Several derivatives of 4,4’- (Arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) have shown cytotoxic properties on colorectal RKO carcinoma cells . In particular, compound 3i exhibited an IC50 of 9.9±1.1 μM against RKO cell .

Fungicides and Pesticides

4,4’- (Arylmethylene)bis(1H-pyrazol-5-ols) have been employed as fungicides and pesticides .

Dye-stuffs

4,4’- (Arylmethylene)bis(1H-pyrazol-5-ols) have also been used in the production of dye-stuffs .

Synthesis of Derivatives

The compound has been used in the synthesis of 4,4’- (arylmethylene)-bis (3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . The products have been obtained in high yields and short reaction times .

Biological Activities

The compound exhibits a wide range of approved biological activities, being used as anticancer, antipyretic, antidepressant, antiviral, antifungal, antitumor, anti-inflammatory agents and inhibitors of mycobacterium tuberculosis .

Green Synthesis

A green, simple, and efficient method for the synthesis of 4,4’- (arylmethylene)-bis (3-methyl-1-phenyl-1H-pyrazol-5-ol)s by the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes has been reported .

Mécanisme D'action

Target of Action

It’s known that sars-cov-2 interacts with human angiotensin-converting enzyme 2 (hace2) on bronchiolar and alveolar epithelial cells . This interaction triggers host inflammatory pathways leading to pathophysiological changes .

Mode of Action

The interaction of sars-cov-2 with its targets typically results in alterations in the host cell physiology .

Biochemical Pathways

SARS-CoV-2 affects several biochemical pathways. For instance, it mediates the activation of MAPK signaling pathways that trigger alterations in the platelet transcriptome and proteome, and platelet hyperreactivity, which may contribute to COVID-19 pathophysiology . Additionally, SARS-CoV-2 infection can lead to metabolic reprogramming in human airway epithelial cells promoting increased glucose uptake and increased oxidative stress .

Pharmacokinetics

For instance, Remdesivir, a SARS-CoV-2 replication inhibitor, exhibits linear pharmacokinetics following single-dose intravenous administration .

Result of Action

The effects of sars-cov-2 infection include triggering a strong immune response, which may be exacerbated by a cytokine storm syndrome . It also induces thrombogenesis and may trigger multi-organ injury .

Action Environment

Environmental factors can influence the action, efficacy, and stability of SARS-CoV-2-IN-32. For instance, SARS-CoV-2 is highly stable at 4°C, but sensitive to heat . Moreover, the virus’s ability to infect asymptomatic individuals has made it challenging to control its spread .

Propriétés

IUPAC Name |

5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(4-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N5O4/c1-17-23(26(33)30(28-17)20-9-5-3-6-10-20)25(19-13-15-22(16-14-19)32(35)36)24-18(2)29-31(27(24)34)21-11-7-4-8-12-21/h3-16,25,28-29H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOMNSILEPOUOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=C(NN(C4=O)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367269 | |

| Record name | 1H-Pyrazol-5-ol, 4,4'-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96068-42-7 | |

| Record name | 1H-Pyrazol-5-ol, 4,4'-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Research suggests that IgG antibodies may play a more significant role in long-term immunity compared to IgM antibodies, which appear for a shorter duration. []

A: SARS-CoV-2 shares a high genetic similarity with bat coronaviruses, suggesting a zoonotic origin. Notably, it has close genomic relations to bat SARS-like CoVZXC21 (89%) and human SARS-CoV (82%). []

A: PCR assays that target specific mutations may have reduced accuracy if these mutations are not unique to the targeted variant, especially across different geographical regions with varying variant prevalence. []

A: Yes, diarrhea is reported in a significant proportion of COVID-19 patients (64% in one study). Management strategies similar to those used for other acute intestinal infections, including rehydration and probiotic therapy, have proven effective. []

A: Elevated levels of TNF-α in respiratory samples have been associated with the presence of SARS-CoV-2, particularly in the early stages of infection. This suggests a potential link between local inflammatory responses and the virus. []

A: While there have been reports of autoimmune hemolytic anemia (AIHA) and immune thrombocytopenia (ITP) following both SARS-CoV-2 and non-SARS-CoV-2 vaccinations, these events are extremely rare. []

A: Studies indicate that SARS-CoV-2 can remain infectious for extended periods in certain liquids, such as milk and water, highlighting the importance of hygiene and sanitation measures to prevent transmission. []

A: Research has identified a unique pattern of mono-nucleotide repeats exclusively in the A/T region of the SARS-CoV-2 genome. Further investigation into these markers could provide insights into the virus's evolutionary trajectory and host adaptation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

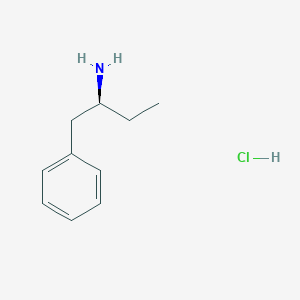

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3060803.png)

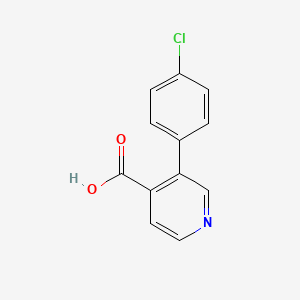

![4-(4-([tert-Butyl(dimethyl)silyl]oxy)phenyl)-2-methylnicotinonitrile](/img/structure/B3060806.png)

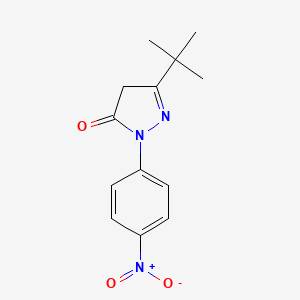

![2-({2-[(1-Bromo-2-naphthyl)oxy]ethyl}amino)ethanol](/img/structure/B3060809.png)

![3'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B3060810.png)

![4'-(Benzyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B3060813.png)